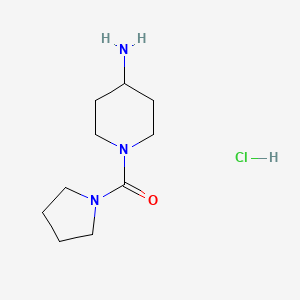
(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride
Overview
Description
“(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride” is a chemical compound with the CAS Number: 565453-24-9 and a molecular weight of 246.78 . It is also known by the IUPAC name 1-(cyclohexylcarbonyl)-4-piperidinamine hydrochloride . The compound is typically in the form of a white to yellow solid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 232.75 . It is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
NMDA Receptor Antagonism and Pain Modulation
One study focused on derivatives of piperidine as potent NR2B subunit-selective antagonists of the NMDA receptor, highlighting their role in pain modulation. Compounds such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone showed significant activity in a formalin-induced hyperalgesia model in mice, suggesting potential applications in designing pain management therapies (Borza et al., 2007).
Cholesterol 24-Hydroxylase Inhibition for Epilepsy Treatment
Research on Soticlestat, a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H), illustrates the drug discovery efforts targeting brain cholesterol homeostasis. This enzyme plays a crucial role in brain cholesterol metabolism, and its inhibition by compounds like Soticlestat demonstrates a novel approach for treating epilepsy syndromes such as Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).
Crystallographic Insights and Molecular Interactions
A study exploring the crystal structure of a piperidine derivative adduct provides detailed insights into the molecular interactions and geometries of such compounds. Understanding these structural characteristics is essential for the rational design of new molecules with desired biological activities (Revathi et al., 2015).
Acetylcholinesterase Inhibition for Neurodegenerative Disorders
A novel series of arylisoxazole-phenylpiperazines were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activities. Compounds demonstrated significant potential as AChE inhibitors, indicating their utility in developing treatments for neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).
Molecular Docking and Antibacterial Activity
Research involving the synthesis, characterization, and molecular docking studies of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone provides insights into their potential antibacterial activities. Such studies are crucial for identifying new therapeutic agents against resistant bacterial strains (Shahana & Yardily, 2020).
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopentylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9;/h9-10H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTXEESHHJEBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



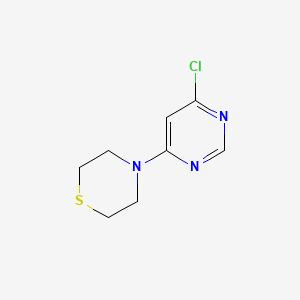
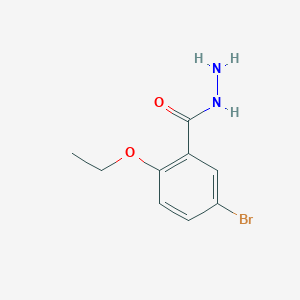
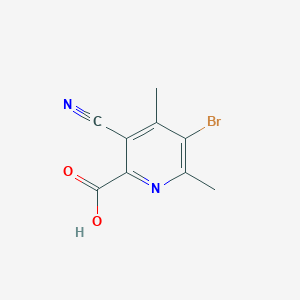



![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
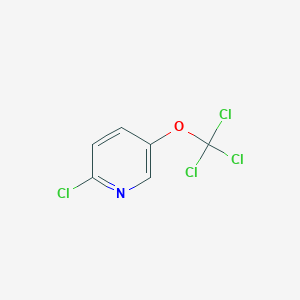
![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)
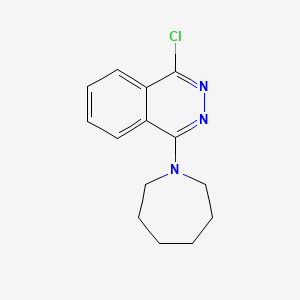

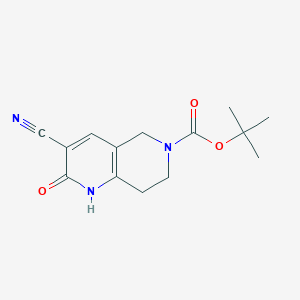
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B1522481.png)
